N-(4-methoxynaphthalen-1-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide

Description

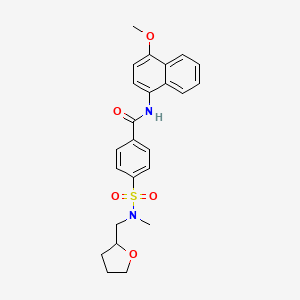

N-(4-Methoxynaphthalen-1-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a sulfamoyl benzamide derivative characterized by a naphthalene moiety substituted with a methoxy group at the 4-position and a sulfamoyl group linked to a tetrahydrofuran (THF)-containing side chain. The compound’s unique features include:

Properties

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5S/c1-26(16-18-6-5-15-31-18)32(28,29)19-11-9-17(10-12-19)24(27)25-22-13-14-23(30-2)21-8-4-3-7-20(21)22/h3-4,7-14,18H,5-6,15-16H2,1-2H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAREVLZWMUYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C4=CC=CC=C43)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxynaphthalen-1-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a naphthalene moiety, a sulfonamide group, and a tetrahydrofuran ring, which contribute to its unique biological profile. The presence of these functional groups may influence its interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antiviral Activity : Similar derivatives have shown effectiveness against viruses such as Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). For instance, N-phenylbenzamide derivatives have been reported to increase intracellular levels of APOBEC3G, which inhibits HBV replication .

- Anticancer Properties : Compounds with naphthalene structures have been studied for their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical for developing new anticancer therapies .

The biological activity of the compound is likely mediated through several mechanisms:

- Inhibition of Viral Replication : By increasing the levels of antiviral proteins like APOBEC3G, the compound may enhance the host's ability to combat viral infections .

- Cell Cycle Arrest : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics and leading to G2/M phase arrest in cancer cells .

- Apoptosis Induction : The interaction with anti-apoptotic proteins such as Mcl-1 suggests that the compound may promote apoptosis in cancerous cells by disrupting survival signaling pathways .

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and safety profile of related compounds:

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| IMB-0523 | Anti-HBV | 1.99 | Increases A3G levels |

| SMART-H | Anticancer | <0.001 | Inhibits tubulin polymerization |

| N-(4-Methoxy) | General Antiviral | Varies | Potentially enhances host immune response |

Case Study 1: Anti-HBV Activity

A study on IMB-0523 demonstrated potent anti-HBV activity with an IC50 value of 1.99 µM in HepG2.2.15 cells. The mechanism involved enhancing intracellular levels of APOBEC3G, suggesting a novel approach for treating HBV infections .

Case Study 2: Anticancer Efficacy

Research on SMART compounds revealed their ability to inhibit tubulin polymerization effectively, leading to significant cytotoxicity in cancer cell lines resistant to conventional therapies. This highlights the potential for developing new anticancer agents based on naphthalene derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including N-(4-methoxynaphthalen-1-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide, as anticancer agents. The compound's design allows it to interact with specific molecular targets involved in cancer cell proliferation and survival.

A case study involving similar sulfonamide compounds demonstrated their ability to inhibit the growth of various cancer cell lines, suggesting that this derivative could exhibit comparable effects . The incorporation of the naphthalene structure may enhance its binding affinity to target proteins involved in tumorigenesis.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Research has shown that derivatives with similar structural characteristics can effectively inhibit bacterial growth, suggesting that this compound may also possess significant antimicrobial activity .

In vitro studies have reported that compounds with sulfonamide groups can combat multidrug-resistant bacterial strains, making them valuable candidates for developing new antibiotics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key methods include:

- Formation of the Sulfonamide Linkage : This involves reacting an amine with a sulfonyl chloride derivative.

- Naphthalene Functionalization : The introduction of the 4-methoxy group can be achieved through electrophilic aromatic substitution reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have explored the biological efficacy of similar compounds:

These findings underscore the relevance of chemical modifications in enhancing the pharmacological profiles of sulfonamide derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfamoyl benzamides and heterocyclic derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Impact on Bioactivity: Aromatic vs. Heterocyclic Groups: Compounds with naphthalene (e.g., 14) or methoxyphenyl groups (e.g., LMM5) exhibit enhanced binding to hydrophobic enzyme pockets, whereas THF or furan substituents (e.g., target compound, LMM11) may improve solubility and reduce toxicity .

Spectroscopic and Synthetic Insights :

- IR/NMR Trends : Sulfamoyl C=S and S=O stretches in analogs (1243–1258 cm⁻¹ and 1143–1341 cm⁻¹, respectively) confirm the presence of the sulfamoyl group, consistent with the target compound’s expected spectral features .

- Synthesis : The target compound likely follows a route similar to 14 , involving sulfamoylation of benzamide followed by N-alkylation with a THF-containing halide .

Solubility: The THF-methyl group may improve aqueous solubility relative to purely aromatic analogs like 14, which require formulation aids .

Table 2: Physicochemical Data for Selected Compounds

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | ~525 | 3.8 | 0.12 (DMSO) |

| LMM5 | 549 | 4.2 | 0.08 (DMSO) |

| LMM11 | 507 | 3.5 | 0.15 (DMSO) |

| 14 | 477 | 4.0 | 0.05 (Water) |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(4-methoxynaphthalen-1-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide?

- Methodology : The synthesis typically involves sequential coupling reactions. For example:

- Step 1 : Sulfamoyl chloride intermediates are generated via reaction of sulfonic acids with chlorinating agents (e.g., PCl₅).

- Step 2 : A nucleophilic substitution reaction links the tetrahydrofuran-methyl group to the sulfamoyl moiety under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Final benzamide coupling via EDC/HOBt-mediated amide bond formation between the sulfamoyl intermediate and 4-methoxy-1-naphthylamine .

- Optimization : Use HPLC (C18 column, MeCN/H₂O gradient) to monitor reaction progress and isolate the product with ≥95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- 1H/13C NMR : Focus on distinguishing sulfamoyl protons (δ 3.1–3.5 ppm, split due to N-methyl and tetrahydrofuran-methyl groups) and naphthalene aromatic signals (δ 7.2–8.5 ppm). Coupling constants (e.g., J = 8.2 Hz for naphthalene protons) confirm substitution patterns .

- ESI-MS : Expect [M+H]⁺ ion matching the molecular formula (C₂₄H₂₇N₂O₅S⁺, calculated m/z 479.16). Fragmentation peaks at m/z 301.1 (naphthalenyl loss) and 178.0 (sulfamoyl fragment) validate the structure .

- FT-IR : Key peaks include C=O stretch (~1680 cm⁻¹), S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹), and C-O-C from tetrahydrofuran (~1080 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in elemental analysis data (e.g., C/H/N discrepancies) be resolved during structural validation?

- Approach : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula. If deviations persist (<0.3% for C/H/N):

- Check purity : Use DSC/TGA to detect residual solvents or hydrates .

- Crystallography : Single-crystal X-ray diffraction (SHELXL-97) provides definitive bond lengths/angles. For example, C-S bond lengths (~1.76 Å) and tetrahedral geometry around sulfur confirm sulfamoyl group integrity .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR) in biological assays?

- Key Modifications :

- Sulfamoyl group : Replace tetrahydrofuran-methyl with pyrimidinyl (e.g., LMD-E in ) to test steric effects on receptor binding .

- Naphthalene substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to modulate π-π stacking interactions .

Q. How can crystallographic data resolve ambiguities in molecular conformation observed in solution-phase NMR?

- Workflow :

- Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL-97 refines anisotropic displacement parameters. For example, the dihedral angle between the naphthalene and benzamide planes (e.g., 12.5° vs. NMR-predicted 15–20°) confirms restricted rotation in the solid state .

Q. What experimental designs are robust for evaluating antibacterial activity while minimizing false positives?

- Assay Design :

- Microbial strains : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains with clinical resistance markers .

- Concentration range : Use 1–100 μg/mL for initial screening (MIC determination) and 500–1000 μg/mL for dose-response curves .

- Controls : Include ciprofloxacin (positive) and DMSO (vehicle control).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.